Propanenitrile, 3-((2-(acetyloxy)ethyl)phenylamino)-, monoacetate

CAS No.: 71487-10-0

Cat. No.: VC18430986

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71487-10-0 |

|---|---|

| Molecular Formula | C15H20N2O4 |

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl acetate |

| Standard InChI | InChI=1S/C13H16N2O2.C2H4O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | QFTRNUOMNHYMPK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)OCCN(CCC#N)C1=CC=CC=C1 |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula, C₁₅H₂₀N₂O₄, reflects a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms, yielding a molar mass of 292.33 g/mol. This intermediate molecular weight suggests moderate volatility and solubility in polar organic solvents, aligning with its role in synthetic applications.

Structural Features

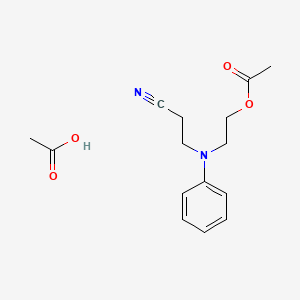

The molecule’s backbone consists of a propanenitrile chain (CH₂CH₂CN) substituted at the third carbon with a phenylamino group (C₆H₅NH) and a 2-(acetyloxy)ethyl moiety (CH₂CH₂OAc). The acetyloxy group enhances solubility in aprotic solvents, while the nitrile group provides a reactive site for nucleophilic additions or cyclization reactions. The phenylamino group contributes aromatic stability and potential π-π stacking interactions in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 71487-10-0 |

| IUPAC Name | Acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl acetate |

| Molecular Formula | C₁₅H₂₀N₂O₄ |

| Molecular Weight | 292.33 g/mol |

| Canonical SMILES | CC(=O)O.CC(=O)OCCN(CCC#N)C1=CC=CC=C1 |

| Standard InChIKey | QFTRNUOMNHYMPK-UHFFFAOYSA-N |

The SMILES notation illustrates the connectivity: two acetate groups (CC(=O)O) linked via an ethyl chain to a central nitrogen atom, which is bonded to a cyanoethyl group (CCC#N) and a benzene ring.

Synthesis and Preparation

Reaction Pathway

The synthesis begins with 3-(phenylamino)propanenitrile, which undergoes acetylation using acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated intermediate. Temperature control (typically 50–70°C) and anhydrous conditions are critical to minimize side reactions such as hydrolysis of the nitrile group.

Purification and Yield

Post-synthesis, the crude product is purified via column chromatography or recrystallization from ethanol. Yield optimization (reported at ~60–75%) depends on stoichiometric ratios and reaction duration. Analytical techniques like HPLC and NMR confirm purity, with characteristic signals for acetyl protons (~2.1 ppm) and aromatic protons (7.2–7.5 ppm).

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s nitrile group serves as a precursor for amidine or tetrazole synthesis, key functionalities in angiotensin II receptor blockers (ARBs) and antiviral agents. For instance, nitriles are pivotal in the production of cimetidine analogs, where cyano groups enhance metabolic stability.

Biochemical Probes

In enzymology, this compound’s acetyloxy moiety mimics natural acetylated substrates, making it a probe for studying acetyltransferase activity. Researchers have utilized it to investigate substrate specificity in enzymes like histone acetyltransferases (HATs), which regulate gene expression.

Research Findings on Biological Interactions

Cytochrome P450 Modulation

In vitro studies demonstrate that propanenitrile derivatives inhibit cytochrome P450 3A4 (CYP3A4), a major enzyme in drug metabolism. By competing with endogenous substrates for the enzyme’s active site, the compound prolongs the half-life of co-administered drugs, posing risks of drug-drug interactions. For example, concurrent use with statins could elevate serum concentrations, increasing myopathy risk.

Hepatotoxicity Mechanisms

Rodent models exposed to high doses (≥100 mg/kg) exhibited elevated liver enzymes (ALT/AST) and histopathological changes, including centrilobular necrosis. The nitrile group’s metabolism releases cyanide ions, which deplete glutathione reserves and induce oxidative stress—a pathway shared with acrylonitrile toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume